molecular formula C7H6N2S B108611 6-Aminobenzothiazole CAS No. 533-30-2

6-Aminobenzothiazole

Cat. No.: B108611
CAS No.: 533-30-2
M. Wt: 150.2 g/mol
InChI Key: FAYAYUOZWYJNBD-UHFFFAOYSA-N
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Description

6-Aminobenzothiazole is an organic compound with the molecular formula C7H6N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the sixth position of the benzothiazole ring. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic properties .

Mechanism of Action

Target of Action

6-Aminobenzothiazole primarily targets MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, leading to the inhibition of the transporter’s function . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mycolic acid transport pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids, essential components of the bacterial cell wall. This disruption leads to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

The compound’s interaction with β-cyclodextrin has been studied . β-cyclodextrin is known to improve the solubility and stability of guest molecules, potentially enhancing the bioavailability of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, the compound disrupts mycolic acid transport, leading to bacterial death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its interaction with β-cyclodextrin can affect its solubility and stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

6-Aminobenzothiazole is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of various biologically active compounds . The nature of these interactions often involves the amino group on the benzothiazole ring, which can form bonds with other molecules, thereby altering their properties or functions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor effects . These effects are likely due to the compound’s interactions with various cellular components, including cell signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it can bind to enzymes, potentially inhibiting or activating them . It may also induce changes in gene expression, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it exhibits biological activity at certain doses, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminobenzothiazole can be synthesized through several methods. One common method involves the reduction of 6-nitrobenzothiazole using sonochemical reduction techniques . This method typically involves the use of reducing agents such as sodium borohydride in the presence of ultrasonic waves, which facilitates the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 6-Aminobenzothiazole is unique due to the position of the amino group on the benzothiazole ring, which influences its reactivity and biological activity. Compared to 2-Aminobenzothiazole, this compound exhibits different substitution patterns and reactivity profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAYUOZWYJNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201443
Record name 6-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-30-2
Record name 6-Benzothiazolamine
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Record name 6-Aminobenzothiazole
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Record name 6-Aminobenzothiazole
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Record name 6-Aminobenzothiazole
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Record name Benzothiazol-6-amine
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Record name 6-AMINOBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (1.5 g, 1.9 mmol) and 5 mL of con.HCl was added 6-nitrobenzothiazole (0.60 g, 3.4 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 96%) which was identified as the amine (>95%) and subjected to the following reaction without further purification.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 6-nitrobenzothiazole (3.8 g, 0.02 mol) in 40 ml 2N HCl was added SnCl2 (15.9 g, 0.06 mol), and the mixture was stirred at room temperature overnight. The reaction mixture was treated with concentrated NH4OH to pH 11 and extracted with ethyl acetate (3×150 ml). The combined organic phase was concentrated under reduced pressure. The residue was purified (silica gel chromatography) to give benzo[d]thiazol-6-amine (3 g, 72%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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